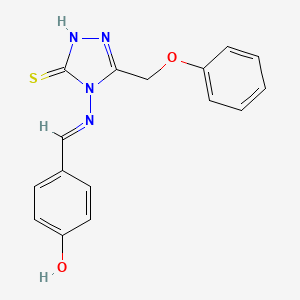![molecular formula C10H16O2 B11968347 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane CAS No. 3765-28-4](/img/structure/B11968347.png)
2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is characterized by the presence of two oxirane (epoxide) rings and a vinyl group, making it a versatile compound in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane typically involves the reaction of 3,3-dimethyloxirane with vinyl compounds under controlled conditions. The reaction is often catalyzed by strong bases or acids to facilitate the formation of the oxirane rings .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the oxirane rings into diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of epoxides and diols.
Reduction: Formation of diols.
Substitution: Formation of substituted vinyl compounds.
Wissenschaftliche Forschungsanwendungen
2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane involves its interaction with various molecular targets and pathways. The oxirane rings are highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules and other substrates. This reactivity underlies its use in organic synthesis and potential biological activities .
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethyloxirane: A simpler compound with a single oxirane ring.
Vinyl oxirane: Contains a vinyl group and an oxirane ring.
3,3-Dimethyloxirane: Another related compound with a single oxirane ring.
Uniqueness: 2-[2-(3,3-Dimethyloxiranyl)vinyl]-2,3-dimethyloxirane is unique due to the presence of two oxirane rings and a vinyl group, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from organic synthesis to industrial production .
Eigenschaften
CAS-Nummer |
3765-28-4 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-[(E)-2-(3,3-dimethyloxiran-2-yl)ethenyl]-2,3-dimethyloxirane |
InChI |
InChI=1S/C10H16O2/c1-7-10(4,11-7)6-5-8-9(2,3)12-8/h5-8H,1-4H3/b6-5+ |
InChI-Schlüssel |
AJXYQJKBNYBUFD-AATRIKPKSA-N |
Isomerische SMILES |
CC1C(O1)(C)/C=C/C2C(O2)(C)C |
Kanonische SMILES |
CC1C(O1)(C)C=CC2C(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968277.png)

![N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11968285.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968295.png)
![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11968308.png)
![11-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11968314.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968318.png)
![Tricyclo[2.2.1.02,6]heptane-1-carboxamide](/img/structure/B11968321.png)



![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968351.png)
